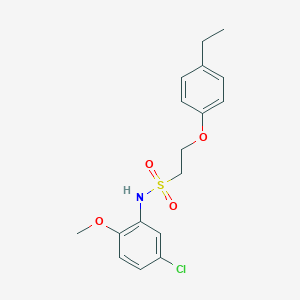

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide, also known as NS3694, is a chemical compound that has been studied for its potential therapeutic applications. It is a sulfonamide derivative that has been shown to have effects on ion channels and neurotransmitter receptors.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancing Properties

Research on derivatives of sulfonamides, like SB-399885, has demonstrated cognitive-enhancing properties. SB-399885, specifically, has shown significant potential in improving cognitive functions in animal models. This compound was found to reverse scopolamine-induced deficits in a rat novel object recognition paradigm and significantly improved the recall in aged rats, suggesting its utility in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Chlorinating Reagent for Organic Synthesis

N-chloro-N-methoxybenzenesulfonamide has been identified as an effective chlorinating reagent for various organic compounds. This reagent facilitates the chlorination of 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, yielding chlorinated products in good to high yields, showcasing its versatility in organic synthesis applications (Pu et al., 2016).

Bioactivity Studies

A series of new sulfonamides synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide were tested for their cytotoxicity and carbonic anhydrase inhibitory potential. Certain derivatives exhibited interesting cytotoxic activities crucial for anti-tumor activity studies, while others showed strong inhibition of human cytosolic isoforms hCA I and II, indicating potential for therapeutic applications in cancer treatment (Gul et al., 2016).

Photosensitizers for Photodynamic Therapy

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown promising results in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, essential for Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Chiral Separation by Capillary Electrophoresis

Studies on the enantiomers of sulfonamide derivatives like tamsulosin have demonstrated the capability for chiral separation by capillary electrophoresis. This method allows for the baseline separation of isomers, contributing to the understanding of pharmacological activity and purity assessment of chiral drugs (Maier et al., 2005).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO4S/c1-3-13-4-7-15(8-5-13)23-10-11-24(20,21)19-16-12-14(18)6-9-17(16)22-2/h4-9,12,19H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBAYNIQNMHSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)

![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)

![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)

![5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663325.png)

![N-(2-fluoro-5-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2663326.png)

![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)